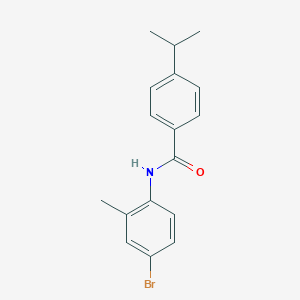
N-(4-bromo-2-methylphenyl)-4-isopropylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-2-methylphenyl)-4-isopropylbenzamide, also known as BAM-15, is a small molecule that has been gaining attention in scientific research due to its potential as a mitochondrial uncoupler.
Scientific Research Applications
N-(4-bromo-2-methylphenyl)-4-isopropylbenzamide has been studied for its potential as a mitochondrial uncoupler, which means it can disrupt the normal coupling of electron transport and ATP synthesis in the mitochondria. This disruption can lead to an increase in mitochondrial respiration and a decrease in reactive oxygen species (ROS) production, which has been shown to have potential therapeutic effects in various diseases such as obesity, diabetes, and cancer.
Mechanism of Action
N-(4-bromo-2-methylphenyl)-4-isopropylbenzamide is believed to act by disrupting the proton gradient across the inner mitochondrial membrane, which is necessary for the coupling of electron transport and ATP synthesis. This disruption leads to an increase in mitochondrial respiration and a decrease in ROS production.
Biochemical and Physiological Effects
Studies have shown that N-(4-bromo-2-methylphenyl)-4-isopropylbenzamide can increase oxygen consumption and decrease ROS production in various cell types, including adipocytes, hepatocytes, and cancer cells. It has also been shown to have potential anti-obesity and anti-diabetic effects in animal models. However, more research is needed to fully understand the biochemical and physiological effects of N-(4-bromo-2-methylphenyl)-4-isopropylbenzamide.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-bromo-2-methylphenyl)-4-isopropylbenzamide in lab experiments is its specificity for mitochondrial uncoupling, which allows researchers to study the effects of mitochondrial dysfunction without interfering with other cellular processes. However, one limitation is its potential toxicity, which can vary depending on the cell type and concentration used.
Future Directions
For research on N-(4-bromo-2-methylphenyl)-4-isopropylbenzamide include studying its potential therapeutic effects in various diseases, such as cancer, obesity, and diabetes, as well as its mechanism of action and potential toxicity. Additionally, research on the development of more potent and selective mitochondrial uncouplers based on the structure of N-(4-bromo-2-methylphenyl)-4-isopropylbenzamide is ongoing.
Conclusion
N-(4-bromo-2-methylphenyl)-4-isopropylbenzamide is a small molecule that has potential as a mitochondrial uncoupler with therapeutic effects in various diseases. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of N-(4-bromo-2-methylphenyl)-4-isopropylbenzamide as a therapeutic agent.
Synthesis Methods
The synthesis of N-(4-bromo-2-methylphenyl)-4-isopropylbenzamide involves a multi-step process that begins with the reaction of 4-bromo-2-methylphenol with isobutyryl chloride to form 4-bromo-2-methylphenyl isobutyrate. This intermediate is then reacted with 4-isopropylbenzoyl chloride in the presence of a base to yield N-(4-bromo-2-methylphenyl)-4-isopropylbenzamide. The final product is purified by column chromatography.
properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-4-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO/c1-11(2)13-4-6-14(7-5-13)17(20)19-16-9-8-15(18)10-12(16)3/h4-11H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQOXVPMHVLLPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

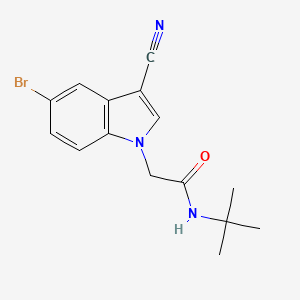
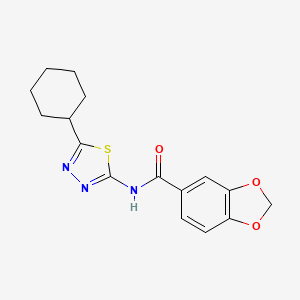
![N-(3-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-2-ethylbutanamide](/img/structure/B5842521.png)
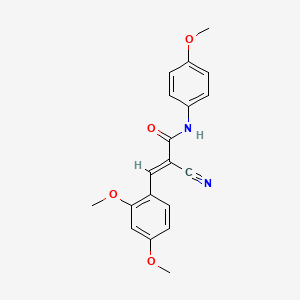
![2-{[2-(methylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B5842535.png)
![N-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}benzamide](/img/structure/B5842546.png)
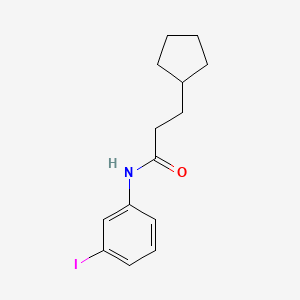
![N'-{[2-(2-chlorophenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5842561.png)
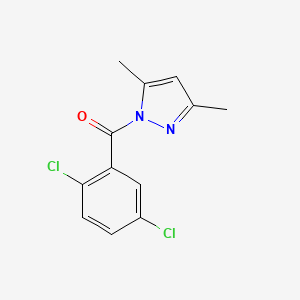
![N-{[(3-chlorophenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5842597.png)
![N'-[4-(dimethylamino)benzylidene]tricyclo[4.3.1.1~3,8~]undecane-1-carbohydrazide](/img/structure/B5842605.png)
![N-[2-(4-fluorophenyl)ethyl]-2-nitrobenzamide](/img/structure/B5842606.png)
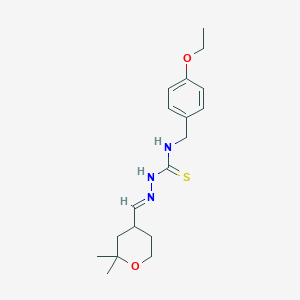
![7-(3-chlorophenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5842611.png)